Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate
Description
Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a piperidine ring substituted with a pyridazin-3-yloxy group. This structure combines a methyl benzoate moiety, a piperidine-carbonyl bridge, and a pyridazine-based heterocyclic substituent. The ester group and piperidine linker suggest a focus on optimizing solubility and metabolic stability, critical for drug-like properties .
Properties
IUPAC Name |
methyl 4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-18(23)14-6-4-13(5-7-14)17(22)21-11-8-15(9-12-21)25-16-3-2-10-19-20-16/h2-7,10,15H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNISYCBVKPIDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of the pyridazine and piperidine rings, followed by their coupling and esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups, potentially increasing the compound’s lipophilicity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the biological activity of pyridazine and piperidine derivatives.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The pyridazine and piperidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Piperidine vs. Piperazine Linkers
- Target Compound : Utilizes a piperidine ring (6-membered, one nitrogen atom) as the linker, which may confer distinct conformational flexibility and basicity compared to piperazine derivatives.
- Analog C1–C7 (): Feature a piperazine linker (6-membered, two nitrogen atoms) coupled to quinoline-4-carbonyl groups.
Heterocyclic Substituents
- Analogs in : Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) incorporate pyridazine but with a phenethylamino linker instead of piperidine, altering spatial accessibility .
- Quinoline Derivatives (C1–C7): The 2-arylquinoline-4-carbonyl groups in C1–C7 provide extended conjugation, likely enhancing UV absorbance and fluorescence properties compared to the pyridazine-based target .
Substituent Effects on Physicochemical Properties
Biological Activity
Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds featuring a piperidine ring, which is often associated with various pharmacological effects. The structure can be broken down as follows:
- Piperidine Ring : A six-membered ring with one nitrogen atom.
- Pyridazin-3-yloxy Group : A heterocyclic aromatic compound that enhances the biological activity.
- Benzoate Moiety : Contributes to lipophilicity and potential interactions with biological targets.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, several studies suggest that it may act through the following pathways:
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation and have implications in neurodegenerative diseases like Alzheimer's disease .
- Anticancer Activity : Research indicates that piperidine derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapy .
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Data
Recent studies have explored the biological activity of this compound. Below is a summary of key findings:
Case Studies
- Cancer Therapy : In a study involving various piperidine derivatives, this compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics, indicating its potential as an anticancer agent .
- Neurodegenerative Diseases : A structure-activity relationship (SAR) study highlighted the compound’s ability to inhibit cholinesterase enzymes, suggesting its application in treating cognitive decline associated with Alzheimer's disease .
Q & A
Q. What are the common synthetic routes for Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Introduction of the pyridazin-3-yloxy group via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Amide bond formation : Coupling the piperidine derivative to the benzoate moiety using carbodiimide-based reagents (e.g., EDC or DCC) with catalytic DMAP .
- Esterification : Methylation of the carboxylic acid intermediate using methanol and acid catalysts.
Q. Characterization methods :
Q. How do the electronic properties of the pyridazin-3-yloxy group influence the compound's reactivity?
The pyridazin-3-yloxy group acts as a meta-directing electron-withdrawing moiety , affecting:
- Nucleophilic substitution : Reactivity at the piperidine nitrogen is reduced due to conjugation with the pyridazine ring .
- Hydrolysis stability : The ester group in the benzoate moiety is less prone to hydrolysis compared to aliphatic esters, as shown in analogs with similar structures .
Q. Key data :
| Property | Value/Observation | Reference Method |
|---|---|---|
| LogP (calculated) | ~2.8 | PubChem |
| pKa (pyridazine N) | ~3.2 (acidic) | Computational |
Q. What analytical techniques are recommended for assessing stereochemical purity in this compound?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers, critical for bioactive studies .
- X-ray crystallography : Resolve absolute configuration, as seen in structurally related piperidine derivatives .
- Circular Dichroism (CD) : Confirm optical activity in solution-phase studies .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of pyridazin-3-yloxy-piperidine to the benzoate core?
Methodological considerations :
- Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency in heteroaromatic systems (yields increase from 50% to 85% in analogs) .
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature control : Reactions performed at 60–80°C minimize side-product formation .
Q. Case study :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 60°C, EDC/DMAP | 78 | 92 |
| THF, RT, DCC | 45 | 85 |
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Common sources of discrepancies :
Q. Resolution strategies :
Reproduce assays with rigorously purified material (e.g., via preparative HPLC ).
Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .
Q. What computational methods are suitable for predicting the compound's interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to enzymes (e.g., kinases or GPCRs). Pyridazine-oxygen often forms hydrogen bonds with active-site residues .
- MD simulations : Assess stability of the piperidine-benzoate conformation in lipid bilayers (e.g., using GROMACS) .
- QSAR models : Correlate substituent effects (e.g., pyridazine vs. pyridine) with IC50 values from published analogs .
Q. Example docking result :
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Kinase X | -9.2 | H-bond with Asp127, hydrophobic contact with Leu154 |
Q. How does the compound's stability under physiological conditions impact in vivo studies?
- pH-dependent degradation : The ester group hydrolyzes rapidly at pH > 8, requiring formulation in enteric-coated capsules for oral administration .
- Metabolic pathways : Cytochrome P450 (CYP3A4) mediates N-demethylation of the piperidine ring, as shown in radiolabeled studies of similar compounds .
Q. Stability data :
| Condition | Half-Life (h) | Major Degradant |
|---|---|---|
| pH 7.4 buffer, 37°C | 48 | Free carboxylic acid |
| Rat plasma, 37°C | 12 | Demethylated product |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
